![molecular formula C19H22N2O2 B267015 N-{4-[(sec-butylamino)carbonyl]phenyl}-4-methylbenzamide](/img/structure/B267015.png)
N-{4-[(sec-butylamino)carbonyl]phenyl}-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(sec-butylamino)carbonyl]phenyl}-4-methylbenzamide, commonly known as BMS-986165, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of autoimmune diseases. It belongs to the class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors and is currently being developed by Bristol Myers Squibb for the treatment of various autoimmune diseases.
Mechanism of Action
BMS-986165 works by binding to the active site of N-{4-[(sec-butylamino)carbonyl]phenyl}-4-methylbenzamide and preventing its activation. N-{4-[(sec-butylamino)carbonyl]phenyl}-4-methylbenzamide is a key enzyme in the signaling pathway that leads to the activation of B cells and other immune cells. By inhibiting N-{4-[(sec-butylamino)carbonyl]phenyl}-4-methylbenzamide, BMS-986165 reduces the activation of these cells and decreases inflammation.
Biochemical and Physiological Effects:
BMS-986165 has been shown to reduce inflammation in preclinical models of autoimmune diseases. This reduction in inflammation is thought to be due to the inhibition of N-{4-[(sec-butylamino)carbonyl]phenyl}-4-methylbenzamide and the subsequent decrease in the activation of B cells and other immune cells.
Advantages and Limitations for Lab Experiments
BMS-986165 has several advantages as a potential therapeutic agent for autoimmune diseases. It has shown potent inhibition of N-{4-[(sec-butylamino)carbonyl]phenyl}-4-methylbenzamide, which is a key enzyme in the activation of B cells and other immune cells. It has also shown good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, there are also some limitations to the use of BMS-986165 in lab experiments, including its complex synthesis and the need for expertise in organic chemistry.
Future Directions
There are several potential future directions for the development of BMS-986165 as a therapeutic agent for autoimmune diseases. These include exploring its efficacy in clinical trials, investigating its potential use in combination with other drugs, and exploring its use in other autoimmune diseases. Additionally, further research is needed to better understand the mechanism of action of BMS-986165 and its potential side effects.
Synthesis Methods
The synthesis of BMS-986165 involves several steps, including the preparation of the starting materials, the formation of the amide bond, and the purification of the final product. The process is complex and requires expertise in organic chemistry.
Scientific Research Applications
BMS-986165 has shown potent inhibition of N-{4-[(sec-butylamino)carbonyl]phenyl}-4-methylbenzamide, which plays a critical role in the activation of B cells and other immune cells. This inhibition has been shown to reduce inflammation and improve disease outcomes in preclinical studies of rheumatoid arthritis, lupus, and other autoimmune diseases.
properties
Product Name |
N-{4-[(sec-butylamino)carbonyl]phenyl}-4-methylbenzamide |
|---|---|
Molecular Formula |
C19H22N2O2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
N-[4-(butan-2-ylcarbamoyl)phenyl]-4-methylbenzamide |
InChI |
InChI=1S/C19H22N2O2/c1-4-14(3)20-18(22)16-9-11-17(12-10-16)21-19(23)15-7-5-13(2)6-8-15/h5-12,14H,4H2,1-3H3,(H,20,22)(H,21,23) |
InChI Key |
VFFBRHYCWBCFNA-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C |
Canonical SMILES |
CCC(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2-methoxy-1-naphthyl)methyl]-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B266939.png)
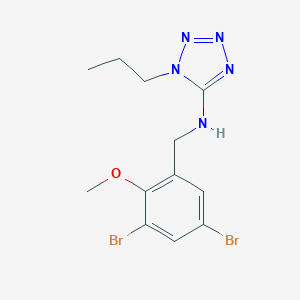
![N-{2-[(4-fluorobenzyl)oxy]benzyl}-3-(1H-imidazol-1-yl)propan-1-amine](/img/structure/B266946.png)
![N-[3-ethoxy-2-(2-thienylmethoxy)benzyl]-N-(3-pyridinylmethyl)amine](/img/structure/B266947.png)
![N-(3-{[(2-furoylamino)carbothioyl]amino}phenyl)butanamide](/img/structure/B266948.png)
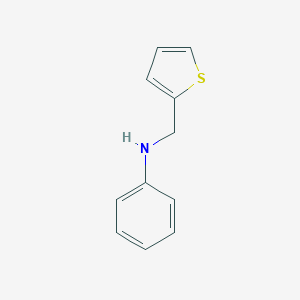
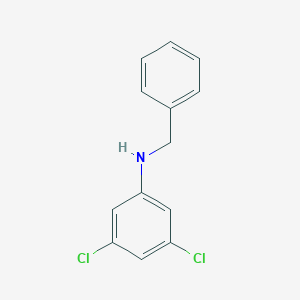
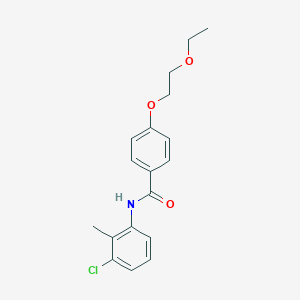
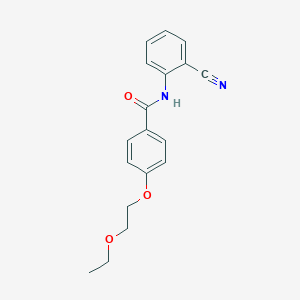
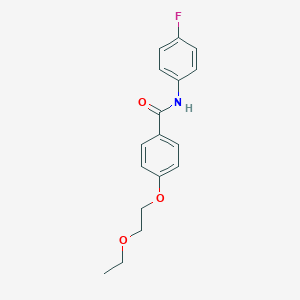
![2,6-difluoro-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B266962.png)
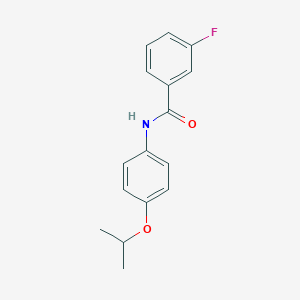
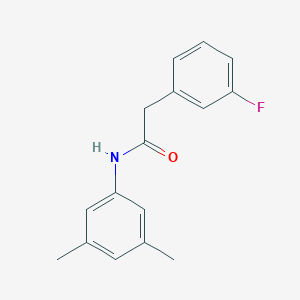
![N-[4-(tetrahydro-2-furanylmethoxy)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B266966.png)